Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with bromine, methoxy, and isopropoxy groups, along with an acetyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid with thionyl chloride in the presence of a catalyst such as DMF (dimethylformamide). The reaction is carried out at ambient temperature for several hours, followed by purification through distillation and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive chemicals like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis.
Alcohols: For esterification reactions.
Water: For hydrolysis reactions.
Major Products
Carboxylic Acids: Formed from hydrolysis.
Esters: Formed from esterification reactions.
Scientific Research Applications
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its reactivity with nucleophiles due to the presence of the acetyl chloride group. This reactivity allows it to form various derivatives through substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetyl chloride: Lacks the bromine, methoxy, and isopropoxy groups.
2-Bromo-4-methoxybenzeneacetyl chloride: Lacks the isopropoxy group.
4-Methoxy-5-(1-methylethoxy)benzeneacetyl chloride: Lacks the bromine group.
Properties
CAS No. |
655234-61-0 |
---|---|
Molecular Formula |
C12H14BrClO3 |
Molecular Weight |
321.59 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetyl chloride |
InChI |
InChI=1S/C12H14BrClO3/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3 |
InChI Key |
USYXCMZJCINTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.